molecular formula C7H12N2 B14609785 2-(Diazomethyl)-3,3-dimethylbut-1-ene CAS No. 57331-81-4

2-(Diazomethyl)-3,3-dimethylbut-1-ene

Cat. No.: B14609785
CAS No.: 57331-81-4
M. Wt: 124.18 g/mol
InChI Key: ZPIIDBUTRLMJSR-UHFFFAOYSA-N
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Description

2-(Diazomethyl)-3,3-dimethylbut-1-ene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (N=N) attached to a carbon atom. The diazo group is highly reactive and can participate in a variety of chemical reactions, making diazo compounds valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diazomethyl)-3,3-dimethylbut-1-ene typically involves the diazotization of the corresponding amine. One common method is the reaction of an amine with nitrous acid, which generates the diazo compound. Another approach involves the use of diazomethyl compounds in electrophilic substitution reactions .

Industrial Production Methods

Industrial production of diazo compounds often involves the use of large-scale diazotization reactions. These reactions are carried out in non-aqueous media to ensure the stability of the diazo compound. For example, the diazotization of P(O)Me2-substituted amines in chloroform provides a stable solution of the diazo compound .

Chemical Reactions Analysis

Types of Reactions

2-(Diazomethyl)-3,3-dimethylbut-1-ene can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diazo compounds include transition metal catalysts, such as rhodium and copper, which facilitate carbene transfer reactions. Other reagents include bases like triethylamine and DBU, which are used in diazo transfer reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can produce a variety of substituted alkenes and ketones .

Mechanism of Action

The mechanism of action of 2-(Diazomethyl)-3,3-dimethylbut-1-ene involves the generation of reactive intermediates, such as carbenes, which can participate in a variety of chemical reactions. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

2-(Diazomethyl)-3,3-dimethylbut-1-ene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is highly explosive and is used primarily in laboratory-scale reactions, whereas ethyl diazoacetate is more stable and is used in industrial applications .

List of Similar Compounds

Properties

CAS No.

57331-81-4

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(diazomethyl)-3,3-dimethylbut-1-ene

InChI

InChI=1S/C7H12N2/c1-6(5-9-8)7(2,3)4/h5H,1H2,2-4H3

InChI Key

ZPIIDBUTRLMJSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C=[N+]=[N-]

Origin of Product

United States

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